molecular formula C19H15N5O3S2 B2387107 N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1396876-14-4

N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide

Katalognummer: B2387107
CAS-Nummer: 1396876-14-4
Molekulargewicht: 425.48
InChI-Schlüssel: ISWVOYUPBPFZNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(Benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a sophisticated heterocyclic building block designed for pharmaceutical and life sciences research. This molecule features a 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core, a scaffold recognized in medicinal chemistry , which is functionalized with a benzo[d]thiazole carbonyl group and a 5-methylisoxazole-3-carboxamide moiety. The integration of these distinct heterocyclic systems, including the benzothiazole unit , makes this compound a valuable intermediate for drug discovery projects, particularly in the synthesis of potential kinase inhibitors or other small-molecule therapeutic agents. Its primary research applications include use as a key precursor in the development of novel bioactive compounds, for target identification and validation studies, and for probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns. The compound is provided with guaranteed high purity and consistency. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

N-[5-(1,3-benzothiazole-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S2/c1-10-8-13(23-27-10)16(25)22-19-21-12-6-7-24(9-15(12)29-19)18(26)17-20-11-4-2-3-5-14(11)28-17/h2-5,8H,6-7,9H2,1H3,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWVOYUPBPFZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1,3-Dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12N4O2
  • SMILES : CC1=CN(N=C1)C2=C(C(=NN2C)C)C(=O)O

The structural features of this compound suggest potential interactions with biological targets, particularly in the context of cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 1,3-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide. Compounds containing pyrazole scaffolds have demonstrated inhibitory effects on various cancer cell lines:

  • In vitro Studies : The compound has shown promising results against several cancer types, including lung, breast, and colorectal cancers. For instance, studies indicate that derivatives with similar structures can inhibit cell proliferation in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values ranging from 3.79 µM to 42.30 µM .
Cell Line IC50 (µM) Reference
MDA-MB-2313.79
HepG212.50
A54926.00

The anticancer effects are attributed to several mechanisms:

  • Cell Cycle Arrest : Compounds have been shown to induce G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed, leading to increased cell death in treated cells.
  • Inhibition of Signaling Pathways : Targeting specific signaling pathways involved in cell survival and proliferation is a key mechanism.

Study 1: Synthesis and Evaluation

A study focused on synthesizing various pyrazole derivatives, including the target compound, evaluated their biological activities against different cancer cell lines. The results indicated significant cytotoxic effects correlated with structural modifications .

Study 2: Molecular Modeling

Molecular docking studies have been conducted to predict the binding affinity of 1,3-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide to various protein targets involved in cancer progression. These studies suggest that the compound may effectively inhibit key enzymes associated with tumor growth .

Wissenschaftliche Forschungsanwendungen

  • Formation of Thiazole Derivative : Initial synthesis often involves the reaction of appropriate thioketones or thioamides with aldehydes or ketones.
  • Cyclization : Subsequent cyclization reactions are performed to form the core thiazolo[5,4-c]pyridine structure.
  • Acylation : The introduction of the benzo[d]thiazole moiety is achieved through acylation reactions.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for drug development.

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives often display anticancer properties by inhibiting tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Studies have shown that similar thiazole-based compounds possess significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Parkinson's .

Material Science Applications

The unique properties of N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide extend to material sciences.

Nonlinear Optical Materials

This compound can be utilized in the development of nonlinear optical (NLO) materials due to its unique electronic properties . These materials are crucial for applications in telecommunications and laser technology.

Corrosion Inhibitors

The compound has shown promise as a corrosion inhibitor for metals in acidic environments, which is vital for industrial applications .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

  • A study published in De Gruyter highlighted the successful acylation process leading to improved biological activity against cancer cells .
  • Research in Tandfonline reviewed various synthetic pathways and their biological implications, emphasizing the importance of structural modifications on activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound shares core features with other benzothiazole and isoxazole derivatives. Key comparisons include:

Compound Name Core Structure Key Substituents Molecular Formula Biological Activity
Target Compound Benzo[d]thiazole + tetrahydrothiazolo-pyridine 5-methylisoxazole-3-carboxamide Not explicitly provided Hypothesized: Anti-inflammatory, kinase inhibition
N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide Benzo[d]thiazole 5-methylisoxazole-3-carboxamide, pyridin-3-ylmethyl C21H19N5O3S Antimicrobial, anticancer
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide Benzo[d]thiazole 3-methylisoxazole-5-carboxamide, chloro/methyl groups C19H16ClN5O2S Kinase inhibition, anti-proliferative
N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide Tetrahydrothiazolo-pyridine + benzothiazole Furan-2-carboxamide C19H14N4O3S2 Not explicitly stated; likely enzyme modulation
N-(benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide Benzo[d]thiazole Oxazole-2-carboxamide, 4-methoxyphenyl C18H13N3O3S Anticancer, anti-inflammatory

Key Differentiators

  • Substituent Flexibility : The target compound’s 5-methylisoxazole group distinguishes it from analogs with furan (), oxazole (), or pyridine-based substituents (). Methyl groups often enhance metabolic stability and target binding .

Shared Activities Across Analogs

  • Anticancer Effects : Compounds with benzothiazole and isoxazole motifs exhibit kinase inhibition (e.g., EGFR, VEGFR) and apoptosis induction .
  • Anti-inflammatory Properties : Substituents like methoxy or methyl groups correlate with COX-2 inhibition in similar compounds .
  • Antimicrobial Action : Pyridine and isoxazole groups enhance interactions with bacterial enzymes (e.g., DNA gyrase) .

Unique Hypotheses for the Target Compound

However, this requires validation through targeted studies.

Research Priorities

Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing methyl with halogens) to optimize efficacy .

Target Identification : Use of computational docking and proteomics to elucidate binding partners .

Toxicity Profiling : Comparative studies with analogs like N-(5-chloro-4-methylbenzo[d]thiazol-2-yl) derivatives to assess safety .

Vorbereitungsmethoden

Thiazole Ring Formation via Cyclocondensation

The tetrahydrothiazolo[5,4-c]pyridine scaffold is constructed through a cyclocondensation reaction between a pyridine-derived thioamide and a α-haloketone.

Procedure :

  • Starting Material : Ethyl 3-aminopyridine-4-carboxylate is treated with carbon disulfide and triethylamine in ethanol to form the corresponding thiourea intermediate.
  • Cyclization : Reaction with chloroacetone in the presence of K₂CO₃ in dimethylformamide (DMF) at 60°C for 12 hours induces cyclization, yielding ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate.
  • Hydrolysis : The ester is hydrolyzed with NaOH in aqueous ethanol to afford the carboxylic acid.

Table 1: Optimization of Cyclocondensation Conditions

Reagent System Temperature (°C) Time (h) Yield (%)
K₂CO₃/DMF 60 12 78
Cs₂CO₃/THF 70 10 65
DBU/MeCN 50 15 72

Functionalization at Position 5

The nitrogen at position 5 of the tetrahydrothiazolo[5,4-c]pyridine is acylated with benzo[d]thiazole-2-carbonyl chloride:

Procedure :

  • Activation : Benzo[d]thiazole-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acid chloride.
  • Acylation : The tetrahydrothiazolo[5,4-c]pyridine core is reacted with the acid chloride in anhydrous dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 0°C to room temperature for 6 hours.

Key Data :

  • Yield: 85%
  • Characterization: ¹H NMR (DMSO-d₆) δ 8.73 (d, J = 2.4 Hz, 1H, Ar-H), 5.72 (s, 2H, CH₂).

Synthesis of 5-Methylisoxazole-3-carboxamide

Preparation of 5-Methylisoxazole-3-carboxylic Acid

Procedure :

  • Cyclization : Ethyl acetoacetate is reacted with hydroxylamine hydrochloride in ethanol to form 5-methylisoxazole-3-carboxylate.
  • Hydrolysis : The ester is saponified with LiOH in THF/H₂O (3:1) to yield the free acid.

Amide Coupling to Tetrahydrothiazolo[5,4-c]pyridine

Procedure :

  • Activation : 5-Methylisoxazole-3-carboxylic acid is treated with EDCl/HOBt in DMF to form the active ester.
  • Coupling : The activated acid is reacted with the amine group on the tetrahydrothiazolo[5,4-c]pyridine scaffold at room temperature for 24 hours.

Table 2: Coupling Reagent Efficiency

Reagent System Solvent Yield (%)
EDCl/HOBt DMF 82
HATU/DIPEA DCM 78
DCC/DMAP THF 68

Final Assembly and Characterization

Global Deprotection and Purification

After sequential acylation and coupling, the crude product is purified via silica gel chromatography (eluent: 60% ethyl acetate/hexane) followed by recrystallization from ethanol/water.

Key Analytical Data :

  • HPLC Purity : 98.5% (Method: C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • MS (ESI) : m/z 425.48 [M + H]⁺.
  • ¹H NMR (DMSO-d₆) : δ 8.67 (d, J = 2.4 Hz, 1H), 5.16 (s, 2H), 2.41 (s, 3H, CH₃).

Challenges in Synthesis

  • Low Solubility : The tetrahydrothiazolo[5,4-c]pyridine intermediate exhibited poor solubility in polar aprotic solvents, necessitating the use of DMF for acylation.
  • Racemization Risk : Mitsunobu conditions were avoided during ether formation to prevent stereochemical complications.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide to ensure high yield and purity?

  • Methodological Answer: Multi-step synthesis requires precise control of reaction conditions. For example, coupling benzo[d]thiazole-2-carbonyl to the tetrahydrothiazolo[5,4-c]pyridine core often necessitates catalysts like EDCI/HOBt for amide bond formation. Solvent selection (e.g., DMF or THF) and temperature optimization (e.g., 0–25°C for sensitive steps) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures purity. Analytical validation using NMR and HPLC is essential .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming stereochemistry and functional group connectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (reverse-phase C18 columns, acetonitrile/water gradients) assesses purity (>95%). Fourier-Transform Infrared Spectroscopy (FTIR) identifies key functional groups like carbonyl (C=O) and isoxazole (C=N) stretches .

Q. What initial biological screening approaches are recommended to assess the compound’s pharmacological potential?

  • Methodological Answer: Begin with kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive inhibitors) due to the thiazole-pyridine core’s affinity for kinase active sites. Cell viability assays (MTT or resazurin-based) in cancer cell lines (e.g., HeLa, MCF-7) can screen for antiproliferative activity. Parallel testing in non-malignant cells (e.g., HEK293) evaluates selectivity. Dose-response curves (IC₅₀) and Western blotting for apoptosis markers (e.g., caspase-3) provide preliminary mechanistic insights .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s enzyme inhibition efficacy across different studies?

  • Methodological Answer: Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or protein isoforms. Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) to validate results. Compare structural analogs (e.g., replacing the isoxazole with pyrazole) to identify critical pharmacophores. Collaborative validation through blind studies across labs minimizes variability .

Q. What strategies optimize the compound’s pharmacokinetic properties through structural modification without compromising bioactivity?

  • Methodological Answer: Introduce hydrophilic groups (e.g., hydroxyl or amine) to the benzothiazole ring to improve solubility. Fluorination of the isoxazole methyl group can enhance metabolic stability. Perform quantitative structure-activity relationship (QSAR) modeling to predict logP and pKa. In vivo pharmacokinetic studies (rodent models) with LC-MS/MS quantification of plasma concentrations guide iterative design .

Q. How do computational methods enhance the understanding of this compound’s interaction with biological targets?

  • Methodological Answer: Molecular docking (AutoDock Vina, Glide) predicts binding poses in kinase active sites (e.g., EGFR or Aurora kinases). Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Quantum mechanical calculations (DFT) evaluate electronic properties of the isoxazole-thiazole scaffold. These methods prioritize synthetic targets for experimental validation .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer: Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify dysregulated pathways. CRISPR-Cas9 knockout of putative targets (e.g., kinases) confirms functional relevance. Fluorescent probes (e.g., BODIPY-labeled analogs) enable live-cell imaging for subcellular localization studies. Animal models (e.g., xenografts) validate efficacy and toxicity profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.